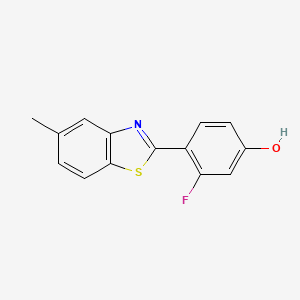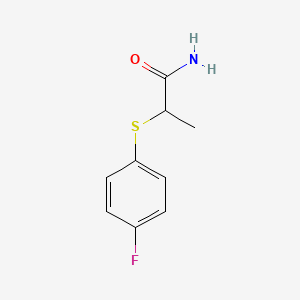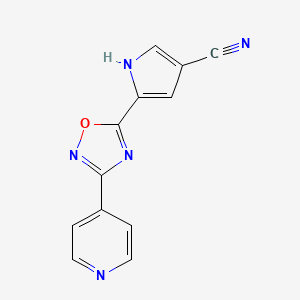![molecular formula C11H14F2N2O2S B7356465 4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356465.png)
4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of a number of cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been shown to be effective in the treatment of a number of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one inhibits the activity of JAK3, which is a critical component of the signaling pathways of a number of cytokines involved in the immune response. By inhibiting JAK3, this compound prevents the activation of downstream signaling pathways, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, and to inhibit the activation of immune cells, such as T cells and B cells. In clinical studies, this compound has been shown to reduce disease activity and improve symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied in preclinical and clinical studies, making it a well-characterized compound. Another advantage is that it has a well-defined mechanism of action, which allows for the study of specific signaling pathways in the immune response. One limitation is that it is a small molecule inhibitor, which may have off-target effects on other kinases. Another limitation is that it is a potent immunosuppressant, which may limit its use in certain experimental systems.
Direcciones Futuras
There are a number of future directions for the study of 4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one. One direction is the development of more selective JAK3 inhibitors, which may have fewer off-target effects. Another direction is the study of the long-term effects of JAK3 inhibition on the immune system, particularly in the context of chronic diseases. Finally, the combination of this compound with other immunosuppressive agents may be explored as a potential treatment for autoimmune diseases.
Métodos De Síntesis
The synthesis of 4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one has been described in the literature. Briefly, the synthesis involves the reaction of 2-chloro-4-cyclopropylpyrimidine with 2-(2,2-difluoroethoxy)ethylthiol in the presence of a base, followed by a reaction with dimethylformamide dimethylacetal to form the final product.
Aplicaciones Científicas De Investigación
4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one has been extensively studied in preclinical and clinical studies for the treatment of autoimmune diseases. In preclinical studies, this compound has been shown to be effective in reducing inflammation and preventing joint destruction in animal models of rheumatoid arthritis. In clinical studies, this compound has been shown to be effective in reducing disease activity and improving symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2S/c12-9(13)6-17-3-4-18-11-14-8(7-1-2-7)5-10(16)15-11/h5,7,9H,1-4,6H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGBQQUCJAOXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)NC(=N2)SCCOCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-fluorophenyl)-5-(1H-1,2,4-triazol-5-yl)-6H-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7356390.png)
![2-[2-(2-ethylpyrazol-3-yl)ethylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole](/img/structure/B7356391.png)
![6-(4-methoxyphenyl)-2-(1,3-thiazol-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356408.png)


![3-Fluoro-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7356431.png)

![(5E)-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B7356444.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B7356451.png)
![2-[[3-imidazol-1-ylpropyl(methyl)amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356455.png)
![2-[(6-aminopyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B7356456.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-methyl-4-phenyl-1H-pyrimidin-6-one](/img/structure/B7356458.png)
